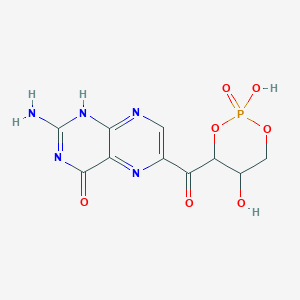
Compound Z-phb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system fused with a butanetriol phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a butanetriol phosphate precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications.
化学反应分析
Types of Reactions
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include nitro derivatives, hydroxylated compounds, and substituted pteridine derivatives.
科学研究应用
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in biochemical pathways. The presence of amino and oxo groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their function .
相似化合物的比较
Similar Compounds
Folic Acid: Shares a similar pteridine ring structure but differs in its side chain composition.
Methotrexate: A pteridine derivative used as an anti-cancer drug, with structural similarities but different functional groups.
Pterin: A simpler pteridine compound with fewer functional groups.
Uniqueness
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is unique due to its cyclic phosphate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
122856-31-9 |
|---|---|
分子式 |
C10H10N5O7P |
分子量 |
343.19 g/mol |
IUPAC 名称 |
2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |
InChI 键 |
ONCCWDRMOZMNSM-UHFFFAOYSA-N |
SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
手性 SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
规范 SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
同义词 |
1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


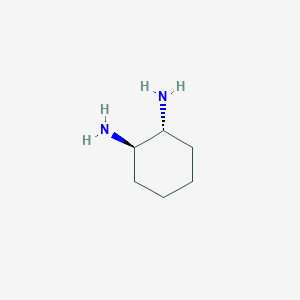
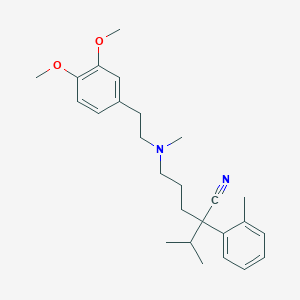
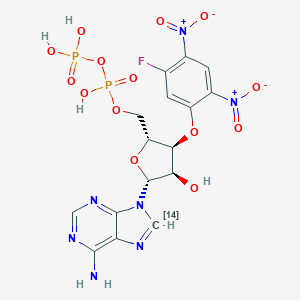
![5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS](/img/structure/B54157.png)

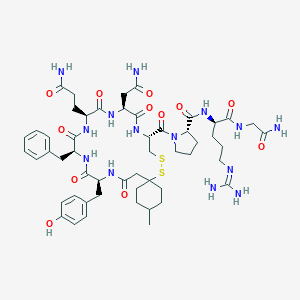
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)
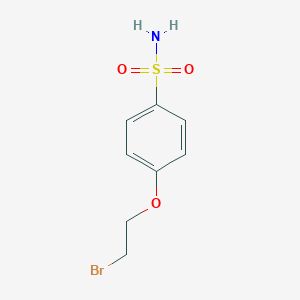
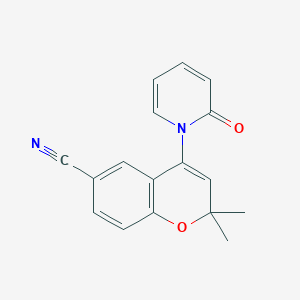
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
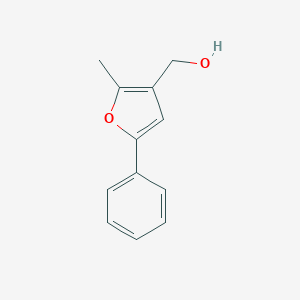
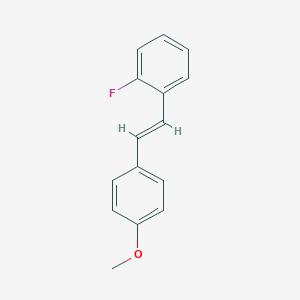
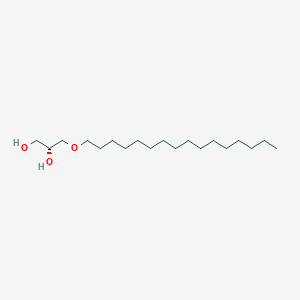
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
